molecular formula C9H14O5 B11945244 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate CAS No. 1204-56-4

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate

Cat. No.: B11945244
CAS No.: 1204-56-4
M. Wt: 202.20 g/mol
InChI Key: RNEDMCJHUPEERA-UHFFFAOYSA-N
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Description

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.209 g/mol . It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate typically involves the acetylation of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-3-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield tetrahydropyran-3-ol and acetic acid.

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents like sodium methoxide or lithium aluminum hydride are used for substitution reactions.

Major Products

    Hydrolysis: Tetrahydropyran-3-ol and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate involves its hydrolysis to release active compounds such as tetrahydropyran-3-ol. These active compounds can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo hydrolysis and release active compounds makes it valuable in various fields of research and industry.

Properties

CAS No.

1204-56-4

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(2-acetyloxyoxan-3-yl) acetate

InChI

InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3

InChI Key

RNEDMCJHUPEERA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCOC1OC(=O)C

Origin of Product

United States

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